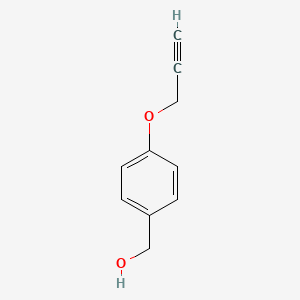

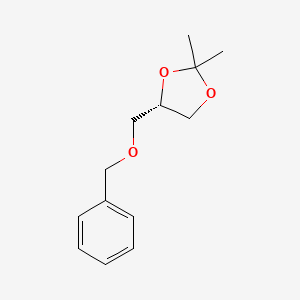

(4-丙-2-炔氧基-苯基)-甲醇

描述

“(4-Prop-2-ynyloxy-phenyl)-methanol” is a chemical compound that has been mentioned in various scientific studies . It is used as a precursor or intermediate in the synthesis of other complex molecules .

Synthesis Analysis

The synthesis of compounds involving “(4-Prop-2-ynyloxy-phenyl)-methanol” typically involves reactions with other organic compounds. For instance, one study describes a reaction involving 1-[4-(prop-2-ynyloxy)phenyl]ethanone in ethanol, which was added slowly to alcoholic potassium hydroxide .科学研究应用

合成和结构分析

(4-丙-2-炔氧基-苯基)-甲醇是一种在科学研究中具有多种用途的化合物,其合成和结构性质已被研究。例如,王永健(2010 年)描述了类似化合物 4-羟基-4-(2-(丙-2-炔氧基)苯基)丁-2-酮的合成和晶体结构,详细阐述了其结构构象和分子相互作用使用 NMR 和 X 射线衍射等分析技术。这项研究有助于了解与 (4-丙-2-炔氧基-苯基)-甲醇相关的化合物的结构细微差别和合成途径,为在各个科学领域的进一步探索奠定了基础王永健,2010 年。

分子结构和溶解度

分子结构变化对晶体结构和溶解度的影响一直是科学探究的主题。T. Hara 等人。(2009 年)研究了某些酯类分子结构的变化如何影响其晶体结构和溶解度。尽管这项研究重点关注不同的酯类,但它提供了对分子结构变化与其物理性质之间关系的宝贵见解,这可能与了解 (4-丙-2-炔氧基-苯基)-甲醇等化合物有关T. Hara 等人,2009 年。

作用机制

Target of Action

Similar compounds have been found to target enzymes such as janus tyrosine kinase 3 (jak3) . JAK3 is a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling .

Mode of Action

For instance, R438, a compound with a similar structure, is a selective JAK3 inhibitor prodrug . It is converted to its active metabolite R333, which inhibits JAK3, thereby affecting immune system activation and cytokine signaling .

Biochemical Pathways

Jak3 inhibitors like r438 have been reported to impede the development of cd8 memory cells by attenuating the interleukin 7 (il7) and interleukin 15 (il-15) pathways . This makes them promising drugs for the treatment of autoimmune disorders .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied .

Result of Action

Similar compounds have been reported to have significant effects on immune system activation and cytokine signaling .

属性

IUPAC Name |

(4-prop-2-ynoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHDWENGPCIVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)